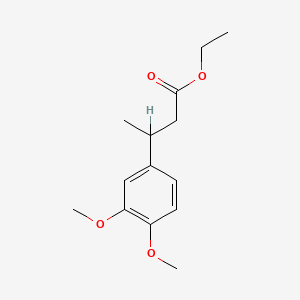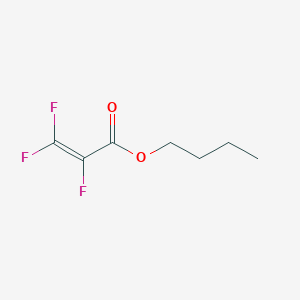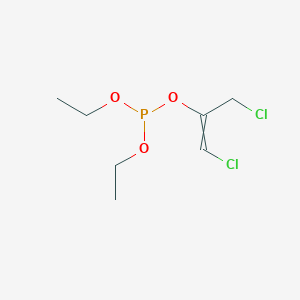
1,3-Dichloroprop-1-en-2-yl diethyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloroprop-1-en-2-yl diethyl phosphite is a chemical compound with the molecular formula C7H13Cl2O3P It is known for its unique structure, which includes both chlorinated and phosphite groups
Méthodes De Préparation
The synthesis of 1,3-Dichloroprop-1-en-2-yl diethyl phosphite typically involves the reaction of 1,3-dichloropropene with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1,3-Dichloroprop-1-en-2-yl diethyl phosphite undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium alkoxides and amines.
Oxidation Reactions: The phosphite group in the compound can be oxidized to form phosphates. Oxidizing agents such as hydrogen peroxide or peracids are typically used for this purpose.
Reduction Reactions: The compound can also undergo reduction reactions, where the double bond is reduced to a single bond. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-dimethoxyprop-1-en-2-yl diethyl phosphite.
Applications De Recherche Scientifique
1,3-Dichloroprop-1-en-2-yl diethyl phosphite has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use in drug development.
Medicine: Although not widely used in medicine, its derivatives are explored for their potential therapeutic properties.
Industry: In the industrial sector, it is used in the production of pesticides and other agrochemicals. Its reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 1,3-Dichloroprop-1-en-2-yl diethyl phosphite involves its interaction with molecular targets through its reactive chlorinated and phosphite groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,3-Dichloroprop-1-en-2-yl diethyl phosphite can be compared with similar compounds such as 1,3-dichloropropene and diethyl phosphite. While 1,3-dichloropropene is primarily used as a pesticide, this compound has broader applications due to the presence of the phosphite group. Diethyl phosphite, on the other hand, is a simpler compound and is used as a reagent in various chemical reactions.
Similar compounds include:
1,3-Dichloropropene: Used mainly in agriculture as a pesticide.
Diethyl Phosphite: Used as a reagent in organic synthesis.
1,3-Dichloro-2-propanol: Another chlorinated compound with different reactivity and applications.
Propriétés
Numéro CAS |
68543-99-7 |
|---|---|
Formule moléculaire |
C7H13Cl2O3P |
Poids moléculaire |
247.05 g/mol |
Nom IUPAC |
1,3-dichloroprop-1-en-2-yl diethyl phosphite |
InChI |
InChI=1S/C7H13Cl2O3P/c1-3-10-13(11-4-2)12-7(5-8)6-9/h5H,3-4,6H2,1-2H3 |
Clé InChI |
PTKRTJZSQBSGKK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(OCC)OC(=CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


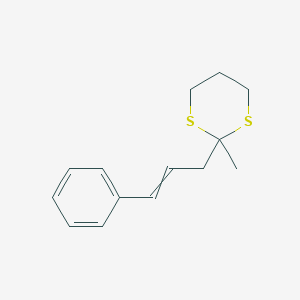
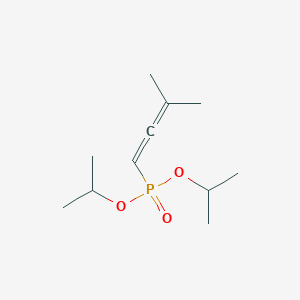
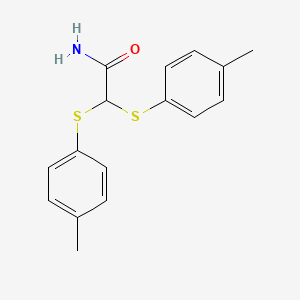
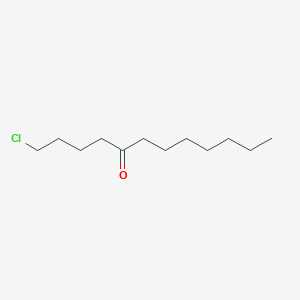
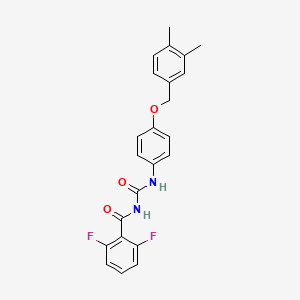

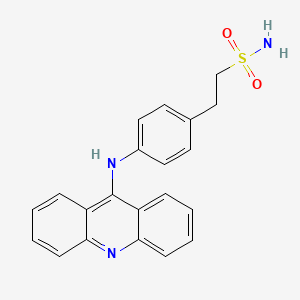
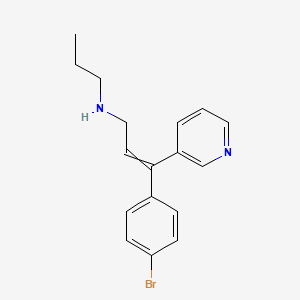

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)


